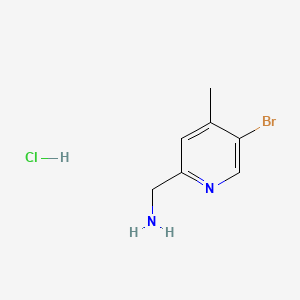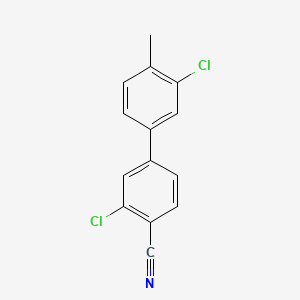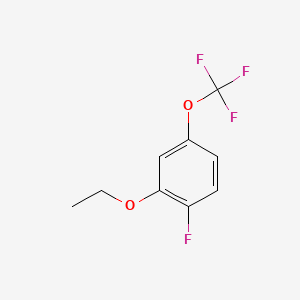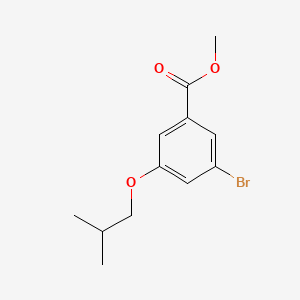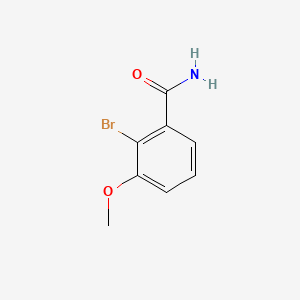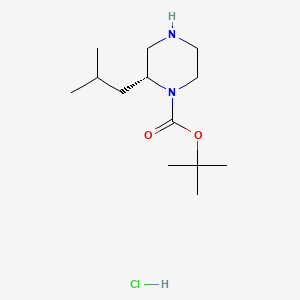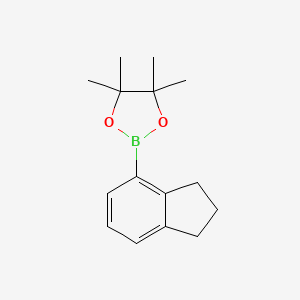
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DTDIB) is a novel boron-based organometallic compound synthesized by the reaction of indene and tetramethyl-1,3,2-dioxaborolane. It is a colorless liquid with a boiling point of 110°C and a melting point of -15°C. DTDIB has a wide range of applications in the scientific research field due to its unique properties, such as its ability to form strong complexes with transition metals and its low toxicity.
详细的合成方法
Starting Materials
2,3-dihydro-1H-indene-4-carboxylic acid, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Dichloromethane or tetrahydrofuran
Reaction
Step 1: To a stirred solution of 2,3-dihydro-1H-indene-4-carboxylic acid (1 equiv) in dichloromethane or tetrahydrofuran, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) at room temperature under an inert atmosphere., Step 2: Stir the reaction mixture for 1 hour at room temperature to activate the carboxylic acid group., Step 3: Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) to the reaction mixture and stir for 12-24 hours at room temperature to allow the coupling reaction to occur., Step 4: After completion of the reaction, quench the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate., Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound '2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane'.
作用机制
The mechanism of action of 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is based on its ability to form strong complexes with transition metals. The boron atom in the compound acts as a Lewis acid, and the indene moiety acts as a Lewis base. The boron atom coordinates with the transition metal, forming a complex. The complex is then able to catalyze a variety of reactions, such as polymerization and the synthesis of organometallic compounds.
生化和生理效应
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have low toxicity in both animals and humans, making it a safe and effective reagent for scientific research. In addition, it has been shown to have no adverse effects on biochemical and physiological processes, such as the metabolism of carbohydrates and proteins.
实验室实验的优点和局限性
The main advantage of using 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research is its ability to form strong complexes with transition metals. This allows for the synthesis of a wide range of organometallic compounds and polymers. The main limitation of using 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is that it is a relatively expensive reagent, which can limit its use in some experiments.
未来方向
There are several potential future directions for the use of 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research. These include the use of 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a catalyst for the synthesis of nanomaterials and as a reagent for the synthesis of organometallic compounds with novel properties. In addition, 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used to develop new materials for energy-related applications, such as batteries and fuel cells. Finally, 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used to develop new catalysts for the synthesis of drugs and other biologically active compounds.
科学研究应用
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in the scientific research field due to its unique properties. It has been used as a reagent for the synthesis of various organometallic compounds, such as cobalt and nickel complexes. It has also been used as a catalyst for the synthesis of polymers, as a ligand for the coordination of transition metals, and as a reagent for the synthesis of organometallic compounds.
属性
IUPAC Name |
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-10-6-8-11-7-5-9-12(11)13/h6,8,10H,5,7,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTLGZWBDATBAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCCC3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1252793-57-9 |
Source


|
| Record name | 2-(2,3-dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

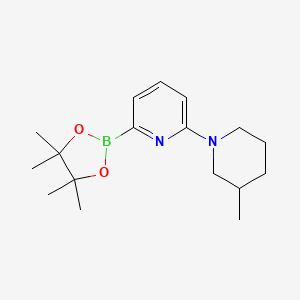
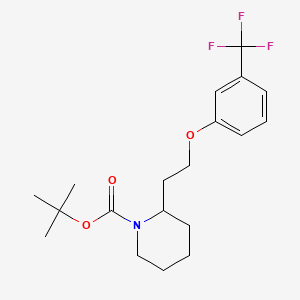

![[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol](/img/structure/B571825.png)
![tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate](/img/structure/B571826.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B571830.png)
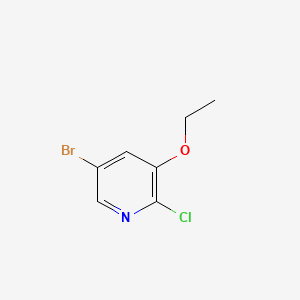
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B571833.png)
